molecular formula C21H16N2O4S2 B2475652 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide CAS No. 898405-82-8

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide

Cat. No.: B2475652
CAS No.: 898405-82-8
M. Wt: 424.49
InChI Key: MFEFBXNQINXERG-UHFFFAOYSA-N
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Description

2-(Benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide (CAS 898405-82-8) is a synthetic organic compound provided for research use in medicinal chemistry and drug discovery. This molecule features a benzothiazole core, a privileged scaffold in pharmacology known for its diverse biological activities . The structure integrates benzenesulfonamide and acetamide functional groups, which are commonly investigated for their potential to modulate enzyme activity and receptor signaling . Research Applications and Value This compound is of significant interest for developing novel therapeutic agents. Its structural features are associated with several research areas: Analgesia Research: Benzenesulfonamide-acetamide hybrids are being explored as novel analgesics. Research on related compounds shows potential for retaining analgesic and antipyretic efficacy while demonstrating a reduced risk of hepatotoxicity compared to acetaminophen, offering a promising non-opioid therapeutic pathway . Oncology Research: Derivatives containing benzenesulfonamide moieties have been studied as inhibitors of Carbonic Anhydrase IX (CA IX), a enzyme overexpressed in various solid tumors, including breast cancer . Such inhibitors can induce apoptosis and show selective anti-proliferative effects against cancer cell lines. Antimicrobial Screening: Benzothiazole and benzenesulfonamide derivatives are frequently evaluated for their broad-spectrum antimicrobial and anti-biofilm activities against pathogens like S. aureus and K. pneumonia . Handling and Compliance This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all local and federal regulations for the safe disposal of chemical waste.

Properties

IUPAC Name

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S2/c24-18-12-14(22-20(25)13-29(26,27)15-6-2-1-3-7-15)10-11-16(18)21-23-17-8-4-5-9-19(17)28-21/h1-12,24H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFBXNQINXERG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Sulfonylation: The benzenesulfonyl group can be introduced by reacting benzenesulfonyl chloride with an appropriate amine or phenol derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole derivative with the sulfonylated phenol or amine under basic conditions to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique chemical properties make it a candidate for use in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).

    Biological Studies: The compound can be used as a probe to study biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues, stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs.
  • Hydroxy Groups : The 3-hydroxyphenyl group in the target compound may improve hydrogen-bonding interactions with biological targets compared to methoxy or alkyl-substituted analogs.

Bioactivity and Mechanism Comparisons

Anticancer Activity:

  • Target Compound: Likely inhibits tyrosine kinases (e.g., EGFR, VEGFR) due to structural resemblance to compounds like N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-sulfamoylphenylamino)acetamide (), which blocks ATP-binding sites .
  • N-(1,3-Benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide : Demonstrates antiproliferative effects via kinase/receptor modulation, with IC₅₀ values in the micromolar range .

Antimicrobial Potential:

  • Triazole-containing analogs () show enhanced activity against bacterial and fungal strains due to thioether and triazole moieties, which disrupt microbial membrane integrity .

Pharmacokinetic Properties:

  • Sulfonyl-containing compounds (e.g., target compound) may exhibit slower metabolic clearance compared to ether-linked derivatives, as sulfonamides are less prone to oxidative metabolism .

Biological Activity

2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S, with a molecular weight of approximately 342.42 g/mol. The compound features a benzenesulfonamide moiety and a benzothiazole ring, contributing to its unique biological properties.

The primary mechanism of action for this compound involves the inhibition of specific enzymes and pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1) , which plays a crucial role in glucocorticoid metabolism. By inhibiting this enzyme, the compound may alter immune responses and metabolic processes.
  • Targeting Mycobacterium tuberculosis : Preliminary studies suggest that this compound may also exhibit activity against Mycobacterium tuberculosis, indicating its potential as an anti-tuberculosis agent.

Pharmacokinetics

Pharmacokinetic studies indicate that compounds similar to this compound have favorable absorption, distribution, metabolism, and excretion (ADME) properties. These characteristics are essential for evaluating the compound's therapeutic potential.

Biological Activity

The biological activity of this compound can be summarized as follows:

  • Antidiabetic Activity : Similar compounds have demonstrated antidiabetic effects in various models, suggesting that this compound may also possess such properties.
  • Regulation of ABCA1 Expression : The compound has been identified as a novel upregulator of ABCA1 expression , which is significant in the context of atherosclerosis treatment. This regulation may enhance cholesterol efflux from cells.

Case Studies and Research Findings

A review of recent literature reveals several significant findings regarding the biological activity of this compound:

StudyFindings
The compound exhibits increased stability and lipophilicity compared to other analogs, suggesting improved pharmacological profiles.
In vivo studies indicated that the compound has reduced hepatotoxicity compared to traditional analgesics like acetaminophen (ApAP), while maintaining analgesic properties.
Mechanistic studies revealed that the compound interacts with multiple biological targets, potentially influencing various metabolic pathways.

Q & A

Q. What are the established synthetic routes for 2-(benzenesulfonyl)-N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]acetamide, and how are intermediates characterized?

The synthesis involves multi-step reactions, starting with precursors like 2-hydrazinobenzothiazole and benzenesulfonyl chlorides. Key steps include nucleophilic substitution and condensation under reflux in solvents such as ethanol or dichloromethane. Intermediates are monitored via thin-layer chromatography (TLC) and purified via recrystallization or column chromatography. Final characterization employs nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) .

Q. Which spectroscopic methods are most reliable for confirming the structure and purity of this compound?

¹H and ¹³C NMR are critical for confirming the backbone structure and substituent positions. IR spectroscopy validates functional groups (e.g., sulfonyl, acetamide), while high-resolution MS confirms molecular weight. X-ray crystallography (using programs like SHELXL) resolves stereochemical ambiguities in crystalline forms .

Q. What are the known biological targets and mechanisms of action for benzothiazole-containing compounds like this one?

Benzothiazole derivatives often target enzymes like carbonic anhydrase, inhibiting catalytic activity through sulfonamide group interactions. Additional mechanisms include interference with microbial cell membranes (antimicrobial activity) and induction of apoptosis in cancer cells via reactive oxygen species (ROS) modulation .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored in amber vials under inert gas (e.g., argon) at –20°C to prevent degradation by light, moisture, or oxidation. Stability studies show decomposition at pH extremes (>10 or <2) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Contradictions may arise from assay variability (e.g., cell line specificity, enzyme isoform differences). Mitigation strategies include:

  • Orthogonal assays : Validate carbonic anhydrase inhibition using both enzymatic and cellular assays.
  • Purity verification : Use HPLC-MS to exclude batch-specific impurities.
  • Structural analogs : Compare activity with derivatives lacking the 3-hydroxyphenyl group to isolate functional contributions .

Q. What computational strategies can predict the binding affinity of this compound with carbonic anhydrase isoforms?

Molecular docking (e.g., AutoDock Vina) models interactions between the sulfonyl group and the enzyme’s zinc-active site. Molecular dynamics (MD) simulations assess binding stability over time. Pharmacophore mapping identifies critical residues (e.g., Thr199, Glu106) for selective isoform targeting (e.g., CA IX over CA II) .

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Solvent screening : Replace ethanol with dimethylformamide (DMF) to enhance solubility of aromatic intermediates.
  • Catalyst use : Add triethylamine to deprotonate the hydroxyl group during condensation.
  • Design of experiments (DoE) : Systematically vary temperature (60–100°C) and reaction time (4–12 hours) to identify optimal parameters .

Q. What strategies are effective in overcoming solubility challenges during in vitro testing?

  • Co-solvents : Use DMSO-water mixtures (≤5% DMSO) to maintain solubility without cytotoxicity.
  • Prodrug design : Esterify the hydroxyl group to enhance lipophilicity for cell membrane penetration.
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes for sustained release .

Q. How does the 3-hydroxyphenyl group influence the compound’s pharmacokinetic properties?

The hydroxyl group increases hydrophilicity, improving aqueous solubility but reducing blood-brain barrier permeability. It also serves as a metabolic soft spot, leading to glucuronidation in the liver. Comparative studies with non-hydroxylated analogs show reduced plasma half-life but enhanced renal clearance .

Q. What analytical techniques differentiate between isomeric impurities in the final product?

  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.
  • 2D NMR (e.g., NOESY) : Detects spatial proximity of substituents to confirm regiochemistry.
  • X-ray diffraction : Unambiguously assigns stereochemistry in crystalline samples .

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